molecular formula C6H7ClN2O B13596019 2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone

2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone

Cat. No.: B13596019
M. Wt: 158.58 g/mol
InChI Key: ITGLWKPRALPPCS-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone typically involves the reaction of 1-methylimidazole with chloroacetyl chloride under basic conditions. The reaction proceeds as follows:

  • Dissolve 1-methylimidazole in an appropriate solvent such as dichloromethane.
  • Add chloroacetyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Nucleophilic substitution: Products include substituted imidazole derivatives with various functional groups.

    Oxidation: Products include imidazole derivatives with oxidized functional groups.

    Reduction: Products include reduced forms of the original compound, such as alcohols.

Scientific Research Applications

2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1-Methylimidazole: A precursor in the synthesis of 2-Chloro-1-(1-methyl-1H-imidazol-4-yl)ethanone.

    2-Chloro-1H-imidazole: A structurally similar compound with different functional groups.

    1-Methyl-2-(chloromethyl)imidazole: Another related compound with a different substitution pattern.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-1-(1-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C6H7ClN2O/c1-9-3-5(8-4-9)6(10)2-7/h3-4H,2H2,1H3

InChI Key

ITGLWKPRALPPCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(=O)CCl

Origin of Product

United States

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